An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data Assignments for 5-Ethylnon-3-en-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data Assignments for 5-Ethylnon-3-en-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in drug development and chemical research, a deep understanding of ¹H and ¹³C NMR is essential for characterizing synthetic intermediates and active pharmaceutical ingredients. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-ethylnon-3-en-2-one, a representative α,β-unsaturated ketone. We will explore the underlying principles governing its spectral features, present a detailed experimental protocol for data acquisition, and provide a complete, reasoned assignment of all proton and carbon signals, supported by two-dimensional (2D) correlation spectroscopy.
Introduction: The Structure and Importance of α,β-Unsaturated Ketones
The molecule 5-ethylnon-3-en-2-one belongs to the class of α,β-unsaturated ketones, a structural motif present in numerous biologically active compounds and versatile synthetic building blocks. Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which gives rise to unique electronic properties that are clearly reflected in its NMR spectra.
The key structural features for NMR analysis are:
-
An enone system : The conjugation between the carbonyl group (C2=O) and the alkene (C3=C4) polarizes the π-system, significantly influencing the chemical environment of the associated nuclei.
-
Alkene Stereochemistry : The double bond can exist in either an (E)- or (Z)-configuration. The coupling constant between the vinylic protons (H3 and H4) is diagnostic of this stereochemistry. This guide will focus on the thermodynamically more stable (E)-isomer.
-
Chiral Center : The presence of a stereocenter at the C5 position renders the adjacent methylene protons (H6) diastereotopic, potentially leading to distinct NMR signals.
Understanding the NMR signature of this molecule provides a blueprint for characterizing more complex structures containing this important functional group.
Foundational NMR Principles for Enone Systems
The interpretation of the NMR spectra for 5-ethylnon-3-en-2-one relies on fundamental principles of chemical shift, spin-spin coupling, and the influence of molecular structure on these parameters.[1][2]
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) indicates the electronic environment of a nucleus.[3] Electron-withdrawing groups, like a carbonyl, "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The conjugation in the enone system deshields the β-proton (H4) and β-carbon (C4) more than their α-counterparts (H3 and C3).[4]
-
Spin-Spin Coupling (J) : This phenomenon, which splits a single resonance into multiple lines (e.g., a doublet, triplet), provides information about the number of neighboring, non-equivalent nuclei.[3] The magnitude of the coupling constant (in Hz) between two vinylic protons (³JH3-H4) is highly dependent on their dihedral angle. For a trans (E) relationship, the coupling constant is typically large (11-18 Hz), while for a cis (Z) relationship, it is smaller (6-14 Hz).[5][6]
-
Integration : In ¹H NMR, the area under a signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[3]
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system for the analysis of small organic molecules like 5-ethylnon-3-en-2-one.
Sample Preparation
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Solvent Selection : Deuterated chloroform (CDCl₃) is the solvent of choice for most non-polar to moderately polar organic compounds.[3] Its advantages include excellent solubilizing power for a wide range of organics, low cost, and a single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that can be used for spectral calibration.[7]
-
Sample Concentration : Weigh approximately 10-20 mg of 5-ethylnon-3-en-2-one and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean vial before transferring to a standard 5 mm NMR tube. This concentration is generally sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments on a modern 400-600 MHz spectrometer.[8]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[9] It is chemically inert and produces a single, sharp signal that rarely overlaps with analyte signals.
Caption: Workflow for NMR Sample Preparation.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
-
1D ¹H NMR Acquisition :
-
Spectral Width : -2 to 12 ppm. This range encompasses nearly all common organic proton signals.[7]
-
Pulse Angle : 30-45°. A smaller flip angle allows for faster repetition of scans without saturating the signals, improving throughput.
-
Acquisition Time : 2-4 seconds. This duration ensures good digital resolution.
-
Relaxation Delay : 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.
-
Number of Scans : 8-16 scans, to improve the signal-to-noise ratio.
-
-
1D ¹³C{¹H} NMR Acquisition (Proton Decoupled) :
-
Spectral Width : 0 to 220 ppm. This covers the full range of carbon environments, from aliphatic to carbonyl carbons.[10]
-
Pulse Angle : 45°.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more, as the ¹³C isotope has a low natural abundance (~1.1%), requiring more scans to achieve a good signal.
-
-
2D Correlation Spectroscopy (COSY & HSQC) :
-
These experiments are crucial for confirming assignments.[11]
-
COSY (COrrelation SpectroscopY) : Reveals ³JHH couplings, identifying adjacent protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) : Shows one-bond correlations between protons and their directly attached carbons.[12]
-
Standard instrument library pulse programs (e.g., cosygpph and hsqcedetgpsp) should be used with default parameters, adjusting the number of scans to achieve adequate signal intensity.
-
Predicted Spectral Data and Assignments
While experimental data for this specific molecule is not widely published, a highly accurate prediction of its NMR spectra can be made based on established chemical shift values and coupling constants for analogous α,β-unsaturated ketones.[4][13]
Structure for Assignment:
¹H NMR Analysis (Predicted, 400 MHz, CDCl₃)
-
δ 6.78 (1H, dt, J = 15.8, 6.9 Hz, H4) : This downfield signal is characteristic of the β-vinylic proton. Its deshielding is due to the electron-withdrawing effect of the conjugated carbonyl group.[4] The large coupling constant of 15.8 Hz unequivocally confirms the (E)- or trans-stereochemistry of the double bond.[5] The multiplicity is a doublet of triplets, arising from coupling to H3 (15.8 Hz) and the adjacent H5 proton (6.9 Hz).
-
δ 6.09 (1H, d, J = 15.8 Hz, H3) : This signal corresponds to the α-vinylic proton. It is upfield relative to H4 due to experiencing a lesser deshielding effect.[4] The signal is a clean doublet due to its coupling only with H4.
-
δ 2.25 (3H, s, H1) : A sharp singlet in the typical region for a methyl ketone (protons α to a carbonyl).[14] The absence of splitting indicates no adjacent protons.
-
δ 2.15 (1H, m, H5) : This methine proton is allylic to the double bond and α to the chiral center, appearing as a complex multiplet.
-
δ 1.45 (2H, m, H6) : These methylene protons are adjacent to the chiral center (C5) and are therefore diastereotopic. They may appear as a complex multiplet.
-
δ 1.28 (4H, m, H7, H8) : The signals for the remaining methylene protons in the butyl chain overlap, forming a complex multiplet in the standard aliphatic region.
-
δ 0.90 (6H, m, H9, H11) : The two terminal methyl groups (from the butyl and ethyl side chains) are expected to have very similar chemical environments, leading to overlapping signals, likely appearing as triplets.
¹³C NMR Analysis (Predicted, 100 MHz, CDCl₃)
-
δ 198.5 (C2) : This signal in the far downfield region is unambiguously assigned to the carbonyl carbon. The chemical shift for conjugated ketones is typically found between 190-200 ppm.[4]
-
δ 149.0 (C4) : The β-vinylic carbon is significantly deshielded due to the polarization of the conjugated system, which places a partial positive charge on this carbon.[15]
-
δ 130.0 (C3) : The α-vinylic carbon is more shielded relative to the β-carbon.[4]
-
δ 45.0 (C5) : The aliphatic carbon at the chiral center.
-
δ 30-35 (C6, C7, C8) : The signals for the sp³ hybridized methylene carbons of the alkyl chains. Specific assignment without advanced experiments is difficult.
-
δ 29.5 (C10) : The methylene carbon of the ethyl group.
-
δ 26.5 (C1) : The methyl carbon of the acetyl group.
-
δ 14.0 (C9) : The terminal methyl carbon of the butyl chain.
-
δ 11.5 (C11) : The terminal methyl carbon of the ethyl group.
Data Summary Table
| Atom # | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling (J, Hz) | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.25 | s (singlet) | - | 3H | 26.5 |
| 2 | - | - | - | - | 198.5 |
| 3 | 6.09 | d (doublet) | 15.8 | 1H | 130.0 |
| 4 | 6.78 | dt (d of t) | 15.8, 6.9 | 1H | 149.0 |
| 5 | 2.15 | m (multiplet) | - | 1H | 45.0 |
| 6 | 1.45 | m (multiplet) | - | 2H | ~32.0 |
| 7 | 1.28 | m (multiplet) | - | 2H | ~34.0 |
| 8 | 1.28 | m (multiplet) | - | 2H | ~30.0 |
| 9 | 0.90 | m (multiplet) | - | 3H | 14.0 |
| 10 | 1.45 | m (multiplet) | - | 2H | 29.5 |
| 11 | 0.90 | m (multiplet) | - | 3H | 11.5 |
Structural Verification with 2D NMR
To move from predicted assignments to confirmed structure, 2D NMR is indispensable. The following correlations would be expected.
-
COSY Correlations : A COSY spectrum would show cross-peaks connecting coupled protons, confirming the carbon backbone. Key expected correlations include H3↔H4, H4↔H5, H5↔H6, and H5↔H10.
-
HSQC Correlations : An HSQC spectrum links each proton to its directly attached carbon, confirming the assignment of both ¹H and ¹³C signals. For example, the proton at δ 6.78 would show a cross-peak to the carbon at δ 149.0, confirming their assignment as H4 and C4, respectively.
Caption: Key COSY (blue) and HSQC (red) correlations for 5-ethylnon-3-en-2-one.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of (E)-5-ethylnon-3-en-2-one demonstrates the power of modern spectroscopic methods in organic chemistry. The characteristic downfield shifts of the β-vinylic proton (H4) and carbon (C4), the large trans-coupling constant between H3 and H4, and the distinct signal for the methyl ketone protons (H1) provide a definitive spectral fingerprint for this class of compounds. By integrating 1D spectral data with 2D correlation experiments like COSY and HSQC, researchers can achieve unambiguous and confident structural assignment, a critical step in the pipeline of drug discovery and materials science.
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